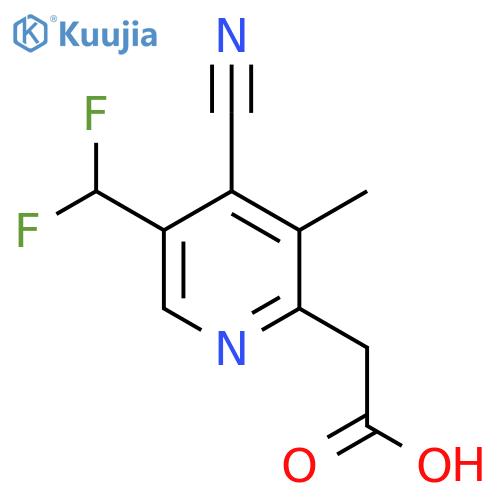Cas no 1804418-79-8 (4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-acetic acid)

1804418-79-8 structure
商品名:4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-acetic acid
CAS番号:1804418-79-8
MF:C10H8F2N2O2
メガワット:226.179529190063
CID:4877001
4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-acetic acid
-
- インチ: 1S/C10H8F2N2O2/c1-5-6(3-13)7(10(11)12)4-14-8(5)2-9(15)16/h4,10H,2H2,1H3,(H,15,16)
- InChIKey: NAEBGTUDULEXQZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(CC(=O)O)C(C)=C1C#N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 313
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 74
4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029041225-1g |
4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-acetic acid |
1804418-79-8 | 97% | 1g |
$1,549.60 | 2022-04-02 |
4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-acetic acid 関連文献
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
1804418-79-8 (4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-acetic acid) 関連製品
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量